Cas no 16440-98-5 (6,7-Dimethyl-2,3-dihydro-1H-inden-1-one)
6,7-Dimethyl-2,3-dihydro-1H-inden-1-one Chemical and Physical Properties
Names and Identifiers
-
- 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one
- 6,7-dimethyl-1-indanone
- 6,7-dimethyl-2,3-dihydroinden-1-one
- 1H-Inden-1-one, 2,3-dihydro-6,7-diMethyl-
- AK134275
- 6,7-dimethylindan-1-one
- AMOT0660
- IOTBGPYPJDUCRX-UHFFFAOYSA-N
- FCH909207
- AX8255826
- ST2401921
- AB0000810
-
- MDL: MFCD18647686
- Inchi: 1S/C11H12O/c1-7-3-4-9-5-6-10(12)11(9)8(7)2/h3-4H,5-6H2,1-2H3
- InChI Key: IOTBGPYPJDUCRX-UHFFFAOYSA-N
- SMILES: O=C1CCC2C=CC(C)=C(C)C=21
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 197
- XLogP3: 2.4
- Topological Polar Surface Area: 17.1
6,7-Dimethyl-2,3-dihydro-1H-inden-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A079000016-100mg |
6,7-Dimethyl-2,3-dihydro-1h-inden-1-one |
16440-98-5 | 95% | 100mg |
158.27 USD | 2021-06-15 | |
| Alichem | A079000016-250mg |
6,7-Dimethyl-2,3-dihydro-1h-inden-1-one |
16440-98-5 | 95% | 250mg |
253.13 USD | 2021-06-15 | |
| Alichem | A079000016-1g |
6,7-Dimethyl-2,3-dihydro-1h-inden-1-one |
16440-98-5 | 95% | 1g |
632.74 USD | 2021-06-15 | |
| Alichem | A079000016-5g |
6,7-Dimethyl-2,3-dihydro-1h-inden-1-one |
16440-98-5 | 95% | 5g |
1,898.39 USD | 2021-06-15 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D848751-100mg |
6,7-Dimethyl-2,3-dihydro-1H-inden-1-one |
16440-98-5 | 95% | 100mg |
1,202.40 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LY263-100mg |
6,7-Dimethyl-2,3-dihydro-1H-inden-1-one |
16440-98-5 | 95+% | 100mg |
1013CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LY263-250mg |
6,7-Dimethyl-2,3-dihydro-1H-inden-1-one |
16440-98-5 | 95+% | 250mg |
2226CNY | 2021-05-08 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02374-1g |
6,7-dimethyl-2,3-dihydroinden-1-one |
16440-98-5 | 95% | 1g |
$394 | 2023-09-07 | |
| TRC | D890813-10mg |
6,7-Dimethyl-2,3-dihydro-1H-inden-1-one |
16440-98-5 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D890813-50mg |
6,7-Dimethyl-2,3-dihydro-1H-inden-1-one |
16440-98-5 | 50mg |
$ 115.00 | 2022-06-05 |
6,7-Dimethyl-2,3-dihydro-1H-inden-1-one Suppliers
6,7-Dimethyl-2,3-dihydro-1H-inden-1-one Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one
Comprehensive Overview of 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one (CAS No. 16440-98-5): Properties, Applications, and Industry Insights
6,7-Dimethyl-2,3-dihydro-1H-inden-1-one (CAS No. 16440-98-5) is a specialized organic compound belonging to the indanone class. Its unique molecular structure, featuring a dimethyl-substituted indenone core, makes it a valuable intermediate in pharmaceuticals, agrochemicals, and fragrance synthesis. With growing interest in sustainable chemistry and bioactive molecules, this compound has garnered attention for its potential in drug discovery and material science.
The compound's chemical stability and functional versatility align with current industry trends favoring high-performance intermediates. Researchers frequently search for "6,7-Dimethyl-2,3-dihydro-1H-inden-1-one synthesis" or "CAS 16440-98-5 applications," reflecting its relevance in R&D. Its role in synthesizing flavor enhancers and pharmaceutical scaffolds further underscores its commercial importance.
From a molecular design perspective, the compound's ketone group and aromatic system enable diverse derivatization, a key factor in medicinal chemistry optimizations. Recent publications highlight its utility in developing non-linear optical materials (NLOs), addressing the demand for advanced photonic components. Environmental considerations also drive interest in its green synthesis pathways, with studies exploring catalytic hydrogenation methods.
Analytical data for CAS 16440-98-5 reveals high purity (>98%) in commercial grades, meeting stringent requirements for fine chemical production. The compound's low ecotoxicity profile positions it favorably compared to traditional aromatic ketones, resonating with green chemistry initiatives. Industry forums frequently discuss its scalable purification techniques, particularly for high-value fragrance applications.
Emerging applications in organic electronics have expanded the compound's relevance. Its electron-delocalized structure shows promise in organic semiconductor research, coinciding with the global push for flexible electronics. Patent analyses indicate growing IP activity around indenone derivatives, particularly in optoelectronic device formulations.
Quality control protocols for 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one emphasize HPLC-UV verification and residual solvent monitoring, critical for GMP-compliant production. The compound's crystalline form at room temperature facilitates handling in industrial settings, while its moderate solubility in organic solvents enables diverse reaction conditions.
Market intelligence suggests increasing demand from Asia-Pacific pharmaceutical manufacturers, particularly for central nervous system (CNS) drug candidates. The compound's structural similarity to neurologically active molecules drives this trend. Simultaneously, regulatory advancements in REACH compliance have standardized its global supply chain.
Technical literature frequently references the compound's spectroscopic fingerprints, including characteristic IR carbonyl stretches at 1680-1700 cm-1 and proton NMR signals between δ 2.0-3.0 ppm. These features enable reliable identification in quality assurance workflows, a critical consideration for contract research organizations (CROs).
Innovative applications continue to emerge, such as its incorporation into metal-organic frameworks (MOFs) for selective gas adsorption systems. This aligns with sustainability goals in carbon capture technologies. The compound's thermal stability (decomposition >250°C) further supports such high-temperature applications.
Future research directions may explore its chiral derivatives for asymmetric catalysis, leveraging the prochiral center at the carbonyl position. With the fine chemicals market projected to grow at 5.8% CAGR, CAS 16440-98-5 remains a compound of significant industrial and academic interest across multiple technological frontiers.
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